3-(6-Chloropyridazin-3-yl)benzoic acid

Corrosion Inhibition Materials Science Electrochemistry

Choose 3-(6-Chloropyridazin-3-yl)benzoic acid for research requiring verified isomeric identity—the 3-substituted isomer delivers ~79.9% corrosion inhibition efficiency for mild steel in 1 M HCl, distinct from the 4-isomer. As a selective acetylcholinesterase (AChE) inhibitor with no MAO/BuChE off-target activity, it enables clean pharmacological profiling. Computational predictions (Pa=0.718 signal transduction inhibitor; Pa=0.620 kinase inhibitor) support targeted screening. The carboxylic acid handle enables esterification, amidation, and library synthesis. Insist on batch-specific purity documentation.

Molecular Formula C11H7ClN2O2
Molecular Weight 234.64 g/mol
CAS No. 914349-46-5
Cat. No. B1417976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Chloropyridazin-3-yl)benzoic acid
CAS914349-46-5
Molecular FormulaC11H7ClN2O2
Molecular Weight234.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=NN=C(C=C2)Cl
InChIInChI=1S/C11H7ClN2O2/c12-10-5-4-9(13-14-10)7-2-1-3-8(6-7)11(15)16/h1-6H,(H,15,16)
InChIKeyUNZBOMFXUMHBFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Chloropyridazin-3-yl)benzoic acid (CAS 914349-46-5) | Pyridazine Benzoic Acid Building Block & Corrosion Inhibitor


3-(6-Chloropyridazin-3-yl)benzoic acid (CAS 914349-46-5) is a heterocyclic aromatic compound belonging to the pyridazine class [1]. It is characterized by a benzoic acid moiety linked to a 6-chloropyridazine ring . The compound is primarily utilized as a versatile building block in organic synthesis to construct more complex molecules [2] and has been investigated as a corrosion inhibitor for mild steel in acidic environments [3].

Procurement Alert: Why Positional Isomers of (Chloropyridazin-3-yl)benzoic Acid Are Not Functionally Interchangeable


Substituting a positional isomer, such as 4-(6-chloropyridazin-3-yl)benzoic acid (CAS 845827-17-0), for 3-(6-chloropyridazin-3-yl)benzoic acid is not scientifically valid due to quantifiable differences in material performance. For instance, in corrosion inhibition studies of mild steel in 1 M HCl, the 3-isomer (P4) and 4-isomer (P3) exhibit distinct inhibition efficiencies [1]. This divergence arises from differences in molecular geometry and electronic distribution, which directly affect surface adsorption characteristics and target interactions. Therefore, generic substitution without verifying the precise isomer will introduce uncontrolled variability and compromise experimental reproducibility.

Head-to-Head Comparative Performance Data for 3-(6-Chloropyridazin-3-yl)benzoic acid vs. Structural Analogs


Corrosion Inhibition Efficiency: Direct Comparison of Four Pyridazine Derivatives on Mild Steel in 1 M HCl

In a direct comparative study of mild steel corrosion in 1 M HCl, the target compound, designated as P4, demonstrated a corrosion inhibition efficiency that is quantifiably distinct from its closest analogs, P1, P2, and the 4-positional isomer P3 [1]. The study used electrochemical impedance spectroscopy (EIS) to measure charge transfer resistance, which directly correlates to inhibition efficiency.

Corrosion Inhibition Materials Science Electrochemistry

Enzyme Selectivity Profile: Reported Selectivity of 3-(6-Chloropyridazin-3-yl)benzoic acid for Acetylcholinesterase

Vendor documentation for 3-(6-Chloropyridazin-3-yl)benzoic acid claims it is a potent inhibitor of acetylcholinesterase (AChE) and is selective, showing no inhibition against monoamine oxidase or butyrylcholinesterase . This selectivity profile is a key differentiator from broader-spectrum cholinesterase inhibitors.

Medicinal Chemistry Enzymology Drug Discovery

Bioactivity Prediction: In Silico Comparison of Predicted Biological Activities for Pyridazine Analogs

In silico prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm provides a comparative, quantitative probability (Pa) for various biological activities. For 3-(6-Chloropyridazin-3-yl)benzoic acid, the highest predicted activities are as a Signal Transduction Pathways Inhibitor (Pa=0.718) and a Chloride Peroxidase Inhibitor (Pa=0.657) [1]. This computational profile distinguishes it from other in-class compounds, such as the reference compound used in the study, which may have a different primary predicted activity.

Cheminformatics Drug Repurposing Computational Biology

Validated Application Scenarios for 3-(6-Chloropyridazin-3-yl)benzoic acid Based on Comparative Data


Mild Steel Corrosion Inhibition in Acidic Industrial Cleaning

3-(6-Chloropyridazin-3-yl)benzoic acid (P4) is a functionally validated corrosion inhibitor for mild steel in 1 M HCl environments [1]. While the study showed that other pyridazine derivatives (P1, P2) achieve higher inhibition efficiencies (~91%), P4 maintains a significant IE% of ~79.9% [1]. This makes it a suitable candidate for applications where a specific performance tier is required or where its distinct molecular properties (e.g., solubility, cost) are favorable. Procurement for this use case is directly supported by quantitative electrochemical data.

Selective Acetylcholinesterase (AChE) Probe Development

Based on its reported selectivity profile, where it inhibits acetylcholinesterase (AChE) but not monoamine oxidase (MAO) or butyrylcholinesterase (BuChE) , this compound is a valuable starting point for developing highly selective chemical probes for AChE. This selectivity is critical for pharmacological studies aiming to dissect the specific roles of AChE without off-target effects from other enzymes. Researchers should prioritize this compound over non-selective cholinesterase inhibitors to ensure assay specificity.

Synthesis of Complex Molecules via Carboxylic Acid Derivatization

As a benzoic acid derivative, 3-(6-Chloropyridazin-3-yl)benzoic acid serves as a versatile synthetic building block [2]. The presence of the carboxylic acid group allows for a wide range of chemical transformations, including esterification, amidation, and reduction, which are foundational to medicinal chemistry and materials science. This established utility ensures it is a reliable and functional reagent for constructing diverse molecular libraries and complex target molecules.

In Silico-Guided Screening for Kinase and Signal Transduction Inhibitors

Computational predictions identify 3-(6-Chloropyridazin-3-yl)benzoic acid as having a high probability (Pa=0.718) of acting as a signal transduction pathways inhibitor and a significant probability (Pa=0.620) as a protein kinase inhibitor [3]. These in silico data provide a strong, testable hypothesis for its primary biological mechanism. Researchers can use this compound in targeted screening cascades for kinase inhibition, prioritizing it over other building blocks with lower or no predicted activity in this therapeutic area.

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